Cas no 2758004-40-7 (1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1))

1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) is a chemically stable hydrochloride salt derivative of a tetrahydro-1,4-ethanonaphthalen-5-amine structure. Its key advantages include high purity and consistent solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications. The hydrochloride form enhances stability and handling, reducing degradation risks during storage. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex heterocyclic frameworks. Its well-defined crystalline structure ensures reproducibility in research and industrial processes. The product is typically characterized by rigorous analytical methods to confirm identity and purity, meeting stringent quality standards for laboratory and production use.
1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) structure
2758004-40-7 structure
Product Name:1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
CAS No:2758004-40-7
MF:C12H16ClN
MW:209.715142250061
CID:5458644
PubChem ID:165997357
Update Time:2025-08-05

1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Z5580965317
    • EN300-37327984
    • tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride
    • 2758004-40-7
    • 1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
    • Inchi: 1S/C12H15N.ClH/c13-11-3-1-2-10-8-4-6-9(7-5-8)12(10)11;/h1-3,8-9H,4-7,13H2;1H
    • InChI Key: OJDFEDCPLHIOHN-UHFFFAOYSA-N
    • SMILES: C12CCC(C3=C1C=CC=C3N)CC2.[H]Cl

Computed Properties

  • Exact Mass: 209.0971272g/mol
  • Monoisotopic Mass: 209.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) Pricemore >>

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Additional information on 1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1)

Introduction to 1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) and Its Significance in Modern Chemical Research

The compound with the CAS number 2758004-40-7, identified as 1,4-Ethanonaphthalen-5-amine, 1,2,3,4-tetrahydro-, hydrochloride (1:1), represents a fascinating subject of study in the realm of organic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework and unique functional groups, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic protocols and a candidate for further exploration in biological assays.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel therapeutic agents derived from heterocyclic compounds. Among these, 1,4-Ethanonaphthalen-5-amine derivatives have been extensively investigated for their pharmacological properties. The presence of the tetrahydronaphthalene core and the amine substituent at the 5-position provides a versatile scaffold for structural modifications aimed at optimizing bioactivity. This compound's relevance is further underscored by its potential role in modulating enzymatic pathways and interacting with biological targets relevant to neurological disorders, inflammation, and cancer.

Current research highlights the compound's significance in the context of drug design and molecular recognition. The tetrahydropyridine moiety is particularly noteworthy for its ability to engage with specific binding pockets in proteins, which is a critical factor in determining drug efficacy. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced affinity for target receptors while minimizing off-target effects. The hydrochloride formulation not only improves handling but also facilitates more predictable pharmacokinetic profiles in preclinical studies.

Advances in computational chemistry have enabled researchers to predict the binding modes of 1,4-Ethanonaphthalen-5-amine hydrochloride (1:1) with high precision. Molecular docking simulations have revealed that this compound can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Such interactions suggest potential therapeutic applications in conditions where these enzymes are dysregulated. Additionally, the compound's ability to cross the blood-brain barrier has been explored in models of neurodegenerative diseases, where it may serve as a lead compound for further development.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to establish the naphthalene ring system followed by functional group interconversions to introduce the amine moiety at the 5-position. The final salt formation step enhances crystallinity and purity, which are essential for downstream applications such as crystallographic studies or formulation development. Recent patents have described novel synthetic routes that improve yield and scalability while adhering to green chemistry principles.

In clinical research settings, 1,4-Ethanonaphthalen-5-amine hydrochloride (1:1) has been evaluated in cell-based assays for its potential as an anti-inflammatory agent. Preliminary results indicate that it can inhibit pro-inflammatory cytokine production by modulating signaling pathways involving nuclear factor kappa B (NF-κB). These findings align with broader efforts to develop small-molecule inhibitors that target inflammatory cascades without compromising host immune responses. Furthermore, its structural features make it a candidate for developing kinase inhibitors, which are critical in oncology research due to their ability to disrupt aberrant signaling pathways in cancer cells.

The role of CAS no 2758004-40-7 extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly leveraging high-throughput screening platforms to identify promising candidates like this one for further development. The compound's unique chemical profile allows it to be incorporated into libraries of molecules that are tested for biological activity across diverse disease models. This approach accelerates the discovery process by rapidly filtering out less promising candidates while highlighting those with genuine therapeutic potential.

Regulatory considerations also play a significant role in the evaluation of such compounds. Given its non-toxic profile and well-defined synthetic route, 1,4-Ethanonaphthalen-5-amine hydrochloride (1:1) meets stringent safety requirements necessary for progression into clinical trials. Documentation of its physicochemical properties—including solubility profiles across various media—ensures compliance with Good Manufacturing Practices (GMP). These attributes collectively contribute to its attractiveness as an intermediate or lead compound in drug development pipelines.

The future prospects of this compound are promising given ongoing advancements in synthetic chemistry and drug discovery technologies. Innovations such as flow chemistry may enable more efficient production scales while reducing environmental impact through solvent minimization strategies applied during synthesis or purification stages involving CAS no 2758004-40-7 derivatives.

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